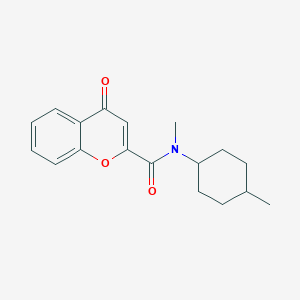
3-methoxy-N-(4-phenylcyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(4-phenylcyclohexyl)benzamide, also known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by a team of researchers at Parke-Davis, and its chemical structure is similar to that of phencyclidine (PCP). 3-MeO-PCP has gained popularity in recent years as a research chemical due to its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-methoxy-N-(4-phenylcyclohexyl)benzamide is not fully understood, but it is believed to act primarily as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been shown to interact with other receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-(4-phenylcyclohexyl)benzamide are complex and varied. It has been shown to cause dissociation, anesthesia, and analgesia in animal models, as well as induce hyperactivity and psychosis at high doses. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been found to have antidepressant and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methoxy-N-(4-phenylcyclohexyl)benzamide in lab experiments is its potent dissociative and anesthetic effects, which make it a useful tool in studies of consciousness and anesthesia. Additionally, its antidepressant and anti-inflammatory effects make it a promising candidate for therapeutic applications in these areas. However, the complex synthesis process and potential for abuse and misuse are limitations to its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-methoxy-N-(4-phenylcyclohexyl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and inflammation. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other receptors in the brain. Finally, more studies are needed to investigate the potential risks associated with its use and to develop strategies for mitigating these risks.
Synthesemethoden
The synthesis of 3-methoxy-N-(4-phenylcyclohexyl)benzamide involves the reaction of 4-phenylcyclohexanone with methoxyamine hydrochloride to form 4-phenylcyclohexyl hydroxylamine. This intermediate is then reacted with benzoyl chloride to form 3-methoxy-N-(4-phenylcyclohexyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(4-phenylcyclohexyl)benzamide has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been found to exhibit potent dissociative and anesthetic effects, making it a useful tool in studies of consciousness and anesthesia. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been shown to have antidepressant and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
Eigenschaften
IUPAC Name |
3-methoxy-N-(4-phenylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-5-8-17(14-19)20(22)21-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-9,14,16,18H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJSKJQUHGUZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)




![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)

![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)
![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)